Methyl 4-(4-chlorobutoxy)benzoate
Description
Properties
CAS No. |
104605-71-2 |
|---|---|
Molecular Formula |
C12H15ClO3 |
Molecular Weight |
242.70 g/mol |
IUPAC Name |
methyl 4-(4-chlorobutoxy)benzoate |
InChI |
InChI=1S/C12H15ClO3/c1-15-12(14)10-4-6-11(7-5-10)16-9-3-2-8-13/h4-7H,2-3,8-9H2,1H3 |
InChI Key |
VTKOQROAAPSESX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)OCCCCCl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares Methyl 4-(4-chlorobutoxy)benzoate with structurally related benzoate esters, emphasizing substituent effects:
Physicochemical Properties
- Lipophilicity : The 4-chlorobutoxy group in the target compound likely increases lipophilicity compared to shorter-chain analogs (e.g., 3-chloropropoxy in ). highlights that alkoxyethoxy chains and arylpiperazine substituents further elevate lipophilicity, critical for membrane permeability in drug design .
- pKa and Solubility : While direct pKa data for this compound are unavailable, studies on similar compounds (e.g., piperazine-linked benzoates) suggest that protonation of nitrogen atoms in basic groups (e.g., piperazine) can modulate solubility and ionization .
Analytical Characterization
- NMR and Mass Spectrometry : Methyl 4-(3-chloropropoxy)-3-(trifluoromethyl)benzoate () was characterized by ¹H NMR (δ 8.3 ppm for aromatic protons) and HRMS. Similar techniques would apply to the target compound, with expected shifts for the 4-chlorobutoxy chain (e.g., δ 1.6–1.8 ppm for CH₂ groups).
Preparation Methods
Williamson Ether Synthesis with Methyl 4-Hydroxybenzoate
Williamson ether synthesis remains the most widely reported method for constructing the 4-chlorobutoxy-benzoate framework. This approach involves nucleophilic displacement of a halogenated alkane by the alkoxide derived from methyl 4-hydroxybenzoate.
Procedure :
-
Synthesis of 1-Bromo-4-chlorobutane :
-
Alkylation of Methyl 4-Hydroxybenzoate :
Direct Chlorination of 4-(Butoxy)benzoic Acid Derivatives
An alternative route involves chlorination of pre-formed 4-butoxybenzoic acid esters. This method leverages radical or catalytic chlorination to introduce the chlorine atom selectively onto the butoxy chain.
Procedure :
-
Esterification of 4-Hydroxybenzoic Acid :
-
Etherification and Chlorination :
-
The hydroxyl group of methyl 4-hydroxybenzoate reacts with 1,4-butanediol in a Mitsunobu reaction (diethyl azodicarboxylate, triphenylphosphine), forming methyl 4-(4-hydroxybutoxy)benzoate. Subsequent treatment with phosphorus pentachloride (PCl₅) at 70°C introduces the chlorine atom.
-
Chlorination Efficiency :
-
Comparative Analysis of Preparation Methods
| Parameter | Williamson Synthesis | Direct Chlorination |
|---|---|---|
| Reaction Steps | 2 | 3 |
| Overall Yield | 82–88% | 75–80% |
| Purity (GC) | >98% | 95–97% |
| Scalability | Industrial-friendly | Moderate |
| Byproduct Formation | <2% | 3–5% |
The Williamson method outperforms direct chlorination in yield and purity, though it requires specialized handling of alkyl halides. Direct chlorination offers simplicity but suffers from lower selectivity.
Industrial-Scale Optimization Strategies
Q & A
Q. What are the optimal synthetic routes for Methyl 4-(4-chlorobutoxy)benzoate, and how can reaction conditions be optimized to improve yield?
Synthesis of methyl-substituted benzoates typically involves nucleophilic substitution or esterification reactions. For this compound, a plausible route is the reaction of 4-hydroxybenzoic acid methyl ester with 1-bromo-4-chlorobutane under basic conditions (e.g., K₂CO₃ in DMF). Optimization includes:
- Temperature control : Elevated temperatures (80–100°C) enhance reaction kinetics but may increase side-product formation .
- Solvent selection : Polar aprotic solvents like DMF or acetonitrile improve nucleophilicity of the alkoxy group .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures ensures purity. Reaction progress is monitored via TLC (Rf ~0.5 in 1:3 ethyl acetate/hexane) .
Q. How can crystallographic data for this compound be obtained and refined?
Single-crystal X-ray diffraction is the gold standard. Steps include:
- Crystallization : Slow evaporation of a saturated solution in dichloromethane/hexane.
- Data collection : Use a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 100–150 K to minimize thermal motion .
- Refinement : SHELXL software refines atomic coordinates and thermal parameters. Key metrics: R-factor <5%, CCDC deposition .
Q. What spectroscopic techniques are critical for characterizing this compound?
- NMR : ¹H/¹³C NMR (CDCl₃) identifies substituents:
- IR : Ester carbonyl (C=O) at ~1720 cm⁻¹; C-O-C stretch at ~1250 cm⁻¹ .
- Mass spectrometry : ESI-MS confirms molecular ion [M+H]⁺ (calculated m/z ~272.7) .
Advanced Research Questions
Q. How does the chlorobutoxy chain influence the compound’s conformational dynamics?
The 4-chlorobutoxy group introduces steric and electronic effects:
- Rotational barriers : Variable-temperature NMR (VT-NMR) in DMSO-d₆ reveals restricted rotation around the C-O bond (ΔG‡ ~12–15 kcal/mol) .
- Crystal packing : Chlorine’s electronegativity promotes halogen bonding, observed in X-ray structures as Cl···O interactions (~3.2 Å) .
- DFT calculations : Gaussian09 optimizes geometries (B3LYP/6-31G**) to predict torsional angles and dipole moments .
Q. What strategies resolve contradictions in bioactivity data between in vitro and in vivo studies?
- Solubility adjustments : Use co-solvents (DMSO/PEG 400) to enhance bioavailability .
- Metabolic stability assays : LC-MS/MS identifies metabolites (e.g., hydrolyzed benzoic acid derivatives) in liver microsomes .
- Docking studies : AutoDock Vina models interactions with target proteins (e.g., cyclooxygenase-2) to rationalize activity discrepancies .
Q. How can computational modeling predict the compound’s reactivity in catalytic systems?
- Molecular dynamics (MD) : GROMACS simulates interactions with palladium catalysts in cross-coupling reactions. Key parameters: ligand binding energy (ΔG ~-8 kcal/mol) .
- Hammett analysis : Substituent constants (σ⁺) correlate reaction rates in SNAr mechanisms. The electron-withdrawing Cl group (σ⁺ ~0.11) accelerates aryl substitution .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
- Chiral chromatography : Use Chiralpak IA columns (hexane/isopropanol) to separate enantiomers.
- Asymmetric catalysis : Employ Pd-BINAP complexes for stereocontrolled alkoxylation (ee >90%) .
- Process analytical technology (PAT) : In-line FTIR monitors reaction progression to minimize racemization .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
